molecular formula C17H15ClN2O4 B2444880 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 902254-81-3

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2444880
CAS No.: 902254-81-3
M. Wt: 346.77
InChI Key: FHSWPGWHEZVPOK-UHFFFAOYSA-N
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Description

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a chloro-substituted oxazole ring and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 5-chloro-2-oxobenzo[d]oxazole with 2-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-oxobenzo[d]oxazole: A precursor in the synthesis of the target compound.

    2-methoxybenzylamine: Another precursor used in the synthesis.

    Chlorzoxazone: A related compound with muscle relaxant properties.

Uniqueness

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted oxazole ring and a methoxybenzyl group sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-11(14)9-19-16(21)10-20-13-8-12(18)6-7-15(13)24-17(20)22/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWPGWHEZVPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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